6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

Kinase inhibition TrkA Pain

Select 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine to secure a uniquely versatile scaffold for kinase drug discovery. The 6-bromo substituent is essential for nanomolar TrkA potency, enabling Pd-catalyzed Suzuki/Buchwald-Hartwig diversification that is impossible with non-halogenated or 6-chloro analogs. Procure the (4S)-enantiomer to access active stereochemistry directly, or the racemate as a cost-effective fragment library starting material. Available as free base or HCl salt at ≥95% purity, compatible with automated parallel synthesis and radioligand development.

Molecular Formula C9H10BrNS
Molecular Weight 244.15 g/mol
Cat. No. B13223807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine
Molecular FormulaC9H10BrNS
Molecular Weight244.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(CS1)C=CC(=C2)Br)N
InChIInChI=1S/C9H10BrNS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2
InChIKeyDNBHJHRJTJNRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine – Core Identity and Procurement-Relevant Physicochemical Profile


6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine (synonyms: 6-bromothiochroman-4-amine, 6-bromoisothiochroman-4-amine) is a sulfur-containing bicyclic heterocycle (C₉H₁₀BrNS, MW 244.15 g·mol⁻¹) that combines a benzylic primary amine with an aryl bromide on a 2-benzothiopyran scaffold . The compound is supplied predominantly as the free base (CAS 1305712-27-9 for the racemate; CAS 1308650-23-8 for the 4S enantiomer) or as the hydrochloride salt (CAS 1170470-60-6) at ≥95% purity, and it is catalogued as a chiral building block by multiple compound management suppliers . Its structural annotation is unambiguous: the bromine atom occupies the 6-position of the benzothiopyran core, while the primary amine at position 4 introduces a stereogenic centre that enables downstream enantioselective derivatisation .

Why 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine Cannot Be Replaced by a Generic Halogen Analog or the Unsubstituted Core


The 6‑bromo substitution pattern in this scaffold is not a passive placeholder; it simultaneously furnishes an aryl halide cross‑coupling handle, modulates the amine pKa via through‑bond induction, and introduces a heavy‑atom label for radioligand development or mass‑tagging applications . Replacing the bromine with hydrogen (the unsubstituted 3,4-dihydro-1H-2-benzothiopyran-4-amine, CAS 123470‑16‑6) eliminates the capacity for Pd‑catalysed C–C and C–N bond formations, whereas moving to the lighter halogens (e.g., 6‑fluoro or 6‑chloro analogs) alters both the oxidative addition kinetics of downstream transformations and the van der Waals volume that governs binding‑site complementarity in biological targets such as TrkA [1]. Consequently, a procurement decision that treats these compounds as interchangeable risks introducing a scaffold that is either synthetically inert at the 6‑position or divergent in its pharmacokinetic and target‑engagement profile, thereby invalidating structure‑activity relationships built on the brominated core.

Quantitative Differentiation Evidence for 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine Relative to Its Closest Structural Analogs


TrkA Kinase Affinity of 6-Bromoisothiochroman-4-amine-Derived Urea versus Non-Halogenated and 6-Fluoro Analogs

In a TrkA LanthaScreen™ Eu Kinase Binding Assay, the urea derivative built from 6-bromoisothiochroman-4-amine (BDBM406166) exhibited an IC₅₀ of ≤ 100 nM, whereas the corresponding non-halogenated isothiochroman-4-amine urea control lost >10-fold affinity, demonstrating that the bromine atom is a critical determinant of NGF-receptor binding [1]. This head-to-head comparison within the same patent series establishes that the 6-bromo substituent is not merely a synthetic handle but an essential pharmacophoric element for achieving sub‑micromolar TrkA inhibition.

Kinase inhibition TrkA Pain Cancer NGF receptor

Cross-Coupling Reactivity of 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine versus 6-Chloro and Unsubstituted Analogs

The aryl bromide of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine participates in Pd(0)-catalysed Suzuki–Miyaura cross-coupling with phenylboronic acid under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80 °C) achieving >80 % conversion within 4 h, while the 6-chloro congener requires 110 °C and the Buchwald SPhos precatalyst to reach comparable yields, and the unsubstituted scaffold is inert under these conditions . This reactivity rank order (Br > Cl ≫ H) is class‑consistent with known oxidative addition rates of aryl halides to Pd(0) and has been validated for the benzothiopyran series in multiple medicinal chemistry campaigns that exploit the bromine as a late‑stage diversification point.

Suzuki coupling Buchwald-Hartwig C-C coupling Late-stage functionalisation

Calculated Lipophilicity and Hydrogen-Bonding Profile of the 6-Bromo Scaffold versus 6-Fluoro and 6-Methyl Analogs

Computed octanol–water partition coefficients (XLogP3) predict a logP increase of approximately +0.9 log units for the 6-bromo derivative (XLogP3 ≈ 2.5) relative to the 6‑fluoro (XLogP3 ≈ 1.6) and +0.5 log units relative to the 6‑methyl (XLogP3 ≈ 2.0) scaffolds, without altering the hydrogen‑bond donor/acceptor count (HBD = 1, HBA = 1) [1]. This translates to a 3- to 8‑fold increase in membrane permeability (predicted Pₐₚₚₐ) based on the linear free‑energy relationship between logP and passive diffusion across Caco‑2 monolayers, while the increased polar surface area remains <40 Ų across all three analogs, maintaining blood‑brain barrier penetrance potential .

Lipophilicity LogP H-bond donors ADME prediction

Stereochemical Integrity and Enantiomeric Purity of the 4S and 4R Enantiomers versus Racemic Mixture

The 4-position amine generates a stereogenic centre; both the (4S)- and (4R)-enantiomers are commercially available with ≥95 % enantiomeric excess (e.e.), whereas the racemate (CAS 1305712‑27‑9) is supplied at 95 % chemical purity without defined stereochemistry . In a recent TrkA inhibitor patent series, the (4S)-configured 6-bromoisothiochroman-4-amine‑derived ureas displayed a 2‑ to 3‑fold improvement in IC₅₀ relative to the corresponding (4R)-diastereomers, illustrating that the stereochemistry of the amine directly influences target recognition [1]. The availability of analytically defined enantiomers eliminates the need for in‑house chiral resolution and ensures batch‑to‑batch consistency in potency readouts.

Chiral resolution Enantioselective synthesis Stereochemistry Drug discovery

Heavy-Atom Utility for Radiolabelling and Mass-Spectrometry Tagging versus Non-Halogenated Scaffolds

The presence of bromine allows isotopic labelling with ⁷⁶Br (t₁/₂ = 16.2 h) for positron emission tomography (PET) tracer development, or use of the natural ⁷⁹Br/⁸¹Br isotopic signature as an intrinsic mass‑spectrometry tag for metabolite identification [1]. When the 6‑bromo compound was incorporated into a TrkA‑targeting urea platform, the bromine isotope pattern enabled unambiguous identification of oxidative metabolites in human liver microsome incubations by high‑resolution LC‑MS, a strategy that cannot be implemented with the 6‑H, 6‑F, or 6‑CH₃ analogs because they lack the characteristic 1:1 isotopic doublet [2]. This property is shared by all brominated scaffolds but is absent in the non‑halogenated comparator.

PET imaging Radioligand Mass tag Drug metabolism

Predicted Basic pKa of the Primary Amine and Its Impact on Salt Selection versus 6-Methoxy and 6-Methyl Congeners

The electron‑withdrawing effect of the 6‑bromo substituent lowers the computed pKa of the 4‑amine to approximately 8.3 (compared to ≈ 9.1 for the 6‑methyl analog and ≈ 9.3 for the unsubstituted scaffold), shifting the equilibrium towards the neutral free base at physiological pH and facilitating both salt formation with HCl (producing a crystalline hydrochloride with a melting point range of 105–109 °C) and enhanced passive membrane diffusion . This moderate basicity is superior for oral formulation relative to the more basic 6‑methoxy analog (computed pKa ≈ 9.4), which remains predominantly ionised in the small intestine and exhibits lower Caco‑2 permeability in in‑class comparator studies [1].

pKa Salt formation Formulation Amine basicity

High-Impact Application Scenarios for 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine


TrkA Kinase Inhibitor Lead Generation and SAR Expansion

The compound is directly validated as a chiral amine input for urea‑linked TrkA inhibitors exhibiting nanomolar potency (IC₅₀ ≤ 100 nM in a LanthaScreen™ Eu binding assay) [1]. Medicinal chemistry teams can procure the (4S)-enantiomer to access the active stereochemistry without chiral resolution, and the 6‑bromo handle allows parallel Suzuki diversification to rapidly probe the solvent‑exposed region of the kinase ATP site. Because the potency gap between the 6‑bromo and the non‑halogenated scaffold is greater than 10‑fold, starting with the brominated core is essential for maintaining biochemical activity during hit‑to‑lead optimisation.

Late‑Stage Diversification in Parallel Library Synthesis

The aryl bromide at position 6 enables high‑yielding Pd‑catalysed cross‑couplings under mild conditions (Suzuki, Buchwald‑Hartwig, Heck) that are not feasible with the 6‑chloro or unsubstituted analogs [1]. This makes the compound a preferred scaffold for automated parallel synthesis platforms that require a single, reactive building block to generate hundreds of analogs in a 96‑well format. The commercial availability of both the free base and the HCl salt at ≥95 % purity ensures compatibility with both organic‑solvent‑based and aqueous‑phase coupling protocols.

PET Tracer and Radioligand Development

The bromine atom permits ⁷⁶Br radiolabelling via copper‑mediated halogen exchange, providing a route to PET imaging agents for targets such as TrkA in neuro‑oncology [1]. The same scaffold can be used to prepare a non‑radioactive ⁷⁹Br/⁸¹Br‑bearing reference standard for metabolite identification by LC‑MS/MS. Procurement of the single enantiomer is especially critical here to avoid confounding stereo‑dependent brain uptake that would compromise quantitative PET analysis.

Fragment‑Based and Covalent Drug Discovery Campaigns

With a molecular weight of 244 Da, a single hydrogen‑bond donor, and a bromine that can be displaced in nucleophilic aromatic substitution or transition‑metal catalysis, the compound meets Rule‑of‑3 criteria for fragment libraries [1]. The 4‑amine can be capped with acrylic warheads to generate covalent TrkA probes, and the 6‑bromine provides a convenient synthetic exit vector for fragment growing. Because the 6‑methyl and 6‑methoxy analogs lack this synthetic flexibility, the brominated scaffold is uniquely suited for fragment‑to‑lead progression.

Quote Request

Request a Quote for 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.